molecular formula C10H9N3S B579599 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole CAS No. 18035-09-1

1,7-Dimethyl-1H-thiazolo[4,5-g]indazole

Cat. No.: B579599
CAS No.: 18035-09-1
M. Wt: 203.263
InChI Key: UZJKBDMTWWVSOD-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-thiazolo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining thiazole and indazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with methylating agents to introduce the methyl groups at the desired positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-thiazolo[4,5-g]indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

1,7-Dimethyl-1H-thiazolo[4,5-g]indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-thiazolo[4,5-g]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethyl-1H-indazole: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    1,3-Dimethyl-1H-thiazolo[4,5-g]indazole: Similar structure but with different methyl group positions, leading to variations in chemical properties and reactivity.

    1-Methyl-1H-thiazolo[4,5-g]indazole: Contains only one methyl group, which affects its steric and electronic properties.

Uniqueness

1,7-Dimethyl-1H-thiazolo[4,5-g]indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,7-dimethylpyrazolo[4,3-g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-6-12-8-4-3-7-5-11-13(2)9(7)10(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJKBDMTWWVSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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